N-[3-(TRIFLUOROMETHYL)PHENYL]-[1,1'-BIPHENYL]-4-CARBOXAMIDE

Structure-Activity Relationship CB2 Receptor Positional Isomerism

Substituting this 3‑CF₃ biphenylcarboxamide with a generic or 4‑CF₃ analog risks inverting CB2 functional activity and selectivity by an order of magnitude, causing catastrophic assay failure. This compound’s documented CB2‑biased profile and measurable PDE10A IC₅₀ (13 µM) make it an irreplaceable reference control for validating Z′‑factor performance and establishing high‑potency hit thresholds. Its calculated logP (5.78) and logSw (−6.31) also serve as a stress‑test model for solubilization protocols using cyclodextrins or surfactants.

Molecular Formula C20H14F3NO
Molecular Weight 341.3 g/mol
Cat. No. B5877896
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[3-(TRIFLUOROMETHYL)PHENYL]-[1,1'-BIPHENYL]-4-CARBOXAMIDE
Molecular FormulaC20H14F3NO
Molecular Weight341.3 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NC3=CC=CC(=C3)C(F)(F)F
InChIInChI=1S/C20H14F3NO/c21-20(22,23)17-7-4-8-18(13-17)24-19(25)16-11-9-15(10-12-16)14-5-2-1-3-6-14/h1-13H,(H,24,25)
InChIKeyKUEABHHFINTHSK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes158 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: N-[3-(TRIFLUOROMETHYL)PHENYL]-[1,1'-BIPHENYL]-4-CARBOXAMIDE – Chemical Identity and Core Specifications for Sourcing


N-[3-(Trifluoromethyl)phenyl]-[1,1'-biphenyl]-4-carboxamide is a synthetic small-molecule biphenylcarboxamide (molecular formula C20H14F3NO, MW 341.33 g/mol) featuring a 3-trifluoromethyl substituent on the N-phenyl ring [1]. The compound belongs to a well-known class of aromatic amides widely explored as kinase inhibitors, GPCR ligands, and ion-channel modulators [2]. Its exact mass is 341.102749 g/mol, and it displays a calculated logP of 5.78, indicating substantial lipophilicity that impacts solubility and formulation strategy [1].

Why N-[3-(TRIFLUOROMETHYL)PHENYL]-[1,1'-BIPHENYL]-4-CARBOXAMIDE Cannot Be Replaced by Generic Biphenylcarboxamide Analogs


Substituting N-[3-(trifluoromethyl)phenyl]-[1,1'-biphenyl]-4-carboxamide with a generic biphenylcarboxamide or a positional isomer is scientifically unsound because the 3-CF3 substitution pattern on the aniline ring critically modulates target engagement, selectivity, and pharmacokinetic behavior. In biphenylic carboxamide series targeting cannabinoid CB2 receptors, the migration of substituents between positions 3, 4, and 5 on the terminal phenyl ring has been demonstrated to invert functional activity from agonist to neutral antagonist and alter selectivity indices by an order of magnitude [1]. Similarly, in TRPV1 antagonist programs, the trifluoromethyl position directly determines whether a compound achieves sub-nanomolar potency or loses activity entirely [2]. Procuring a near-analog without verifying positional and electronic equivalence therefore risks catastrophic assay failure.

Quantitative Differentiation Evidence for N-[3-(TRIFLUOROMETHYL)PHENYL]-[1,1'-BIPHENYL]-4-CARBOXAMIDE Against Closest Analogs


Positional CF3 Isomer Selectivity: 3-CF3 vs. 4-CF3 and 2-CF3 in Biphenyl-4-carboxamide Scaffolds

In a systematic SAR study of biphenylic carboxamides as CB2 receptor ligands, the position of the trifluoromethyl substituent on the N-phenyl ring dictated both binding affinity and functional profile. The 3-CF3 substitution pattern (as in the target compound) was associated with a distinct conformational preference that favored CB2 binding pocket accommodation compared to the 4-CF3 isomer [1]. Across the series, relocation of the CF3 group from the 3- to the 4-position on the aniline ring was shown to alter the functional selectivity index (CB2/CB1) by up to 130-fold in the most extreme case, underscoring the non-interchangeability of positional isomers [1].

Structure-Activity Relationship CB2 Receptor Positional Isomerism

Electronic Effect of 3-CF3 Substitution on Biphenyl-4-carboxamide PDE10A Inhibitory Activity

The target compound was tested as an inhibitor of human phosphodiesterase 10A (PDE10A) in a TR-FRET progressive binding assay and exhibited an IC50 of 13,000 nM (13 µM) [1]. This data point is derived from a patent disclosure (US8497265) where the compound served as a comparator for a more optimized series. The moderate potency reflects the electronic contribution of the 3-CF3 group: the electron-withdrawing effect reduces electron density on the amide carbonyl, attenuating hydrogen-bonding interactions with the PDE10A catalytic site compared to analogs bearing electron-donating substituents at the same position, which achieved IC50 values below 100 nM in the same assay [1].

PDE10A Inhibition Electron-Withdrawing Group Trifluoromethyl Effect

Lipophilicity-Driven Physicochemical Differentiation: logP and logD Comparison with Des-CF3 and Mono-fluorinated Analogs

The calculated logP of the target compound is 5.78, with logD (pH 7.4) of 5.77, reflecting the strong lipophilic character imparted by the trifluoromethyl group and the biphenyl scaffold . In comparison, the des-trifluoromethyl analog N-phenyl-[1,1'-biphenyl]-4-carboxamide (CAS 3815-20-1) has a calculated logP of approximately 3.2, a difference of 2.6 log units, corresponding to a ~400-fold higher theoretical membrane partitioning for the target compound . This increased lipophilicity directly impacts solubility (logSw = -6.31), permeability, and metabolic stability, requiring different formulation approaches than less lipophilic analogs.

Lipophilicity Physicochemical Properties Formulation Science

CYP450 Metabolic Stability Differentiation: 3-CF3 Substitution Blocks Key Oxidative Metabolism Sites Relative to Unsubstituted Analog

The trifluoromethyl group is a well-established metabolic blocking motif. In biphenylcarboxamide series, SAR studies have shown that introduction of a CF3 group at the meta position of the N-phenyl ring eliminates CYP3A4-mediated hydroxylation that occurs at the corresponding position in the unsubstituted analog [1]. While this is a class-level observation, direct comparative microsomal stability data for the target compound versus its des-CF3 analog are not publicly available; however, the meta-CF3 substitution is consistently associated with a 2- to 5-fold increase in half-life in human liver microsome (HLM) assays across structurally related carboxamide chemotypes [1].

Metabolic Stability CYP450 Trifluoromethyl Blocking

Recommended Application Scenarios for N-[3-(TRIFLUOROMETHYL)PHENYL]-[1,1'-BIPHENYL]-4-CARBOXAMIDE Based on Quantitative Differentiation Data


Selective CB2 Receptor Ligand Discovery Programs Requiring Definitive Positional SAR

The strong dependence of CB2 selectivity on the CF3 position, as documented by Bertini et al. [1], makes this compound an essential probe for labs mapping the stereoelectronic requirements of the CB2 orthosteric site. Unlike the 4-CF3 isomer, which can shift functional activity toward CB1 agonism, the 3-CF3 configuration maintains a CB2-biased interaction profile that is critical for programs targeting inflammation, neuropathic pain, or bone remodeling without central CB1-mediated side effects.

PDE10A Assay Development and Negative-Control Chemotype Provisioning

With a measured PDE10A IC50 of 13 µM [2], this compound is quantitatively inferior to optimized PDE10A inhibitors, a property that makes it valuable as a reference control. Screening facilities can use this defined, moderate-activity compound to establish assay windows, validate Z'-factor performance, and verify that high-potency hits are not artifacts of assay conditions. Its certified identity via InChIKey KUEABHHFINTHSK-UHFFFAOYSA-N ensures reproducibility across screening campaigns.

Lipophilic Compound Handling and Formulation Protocol Optimization

The calculated logP of 5.78 and logSw of -6.31 position this compound as a practical tool for developing and stress-testing solubilization protocols. Formulation scientists can use it as a model compound to optimize DMSO stock concentrations, evaluate anti-precipitant excipients (e.g., cyclodextrins, surfactants), and establish maximum tolerated aqueous concentrations in assay media prior to committing precious lead series compounds.

Quote Request

Request a Quote for N-[3-(TRIFLUOROMETHYL)PHENYL]-[1,1'-BIPHENYL]-4-CARBOXAMIDE

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.